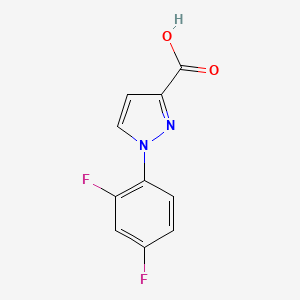

1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(2,4-difluorophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2O2/c11-6-1-2-9(7(12)5-6)14-4-3-8(13-14)10(15)16/h1-5H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWKRIWZTYUQFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)N2C=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152533-85-1 | |

| Record name | 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Approaches for Pyrazole Derivatives

The synthesis of pyrazole derivatives like 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid typically follows several well-established routes. Understanding these general approaches provides context for the specific synthesis of our target compound.

Cyclocondensation of 1,3-Dicarbonyl Compounds

One of the most common and straightforward methods for pyrazole synthesis involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. This approach dates back to 1883 when Knorr and colleagues first synthesized substituted pyrazoles.

The reaction typically proceeds as follows:

- A 1,3-dicarbonyl compound reacts with a hydrazine derivative

- Initial nucleophilic attack occurs at one of the carbonyl groups

- Subsequent cyclization and dehydration yield the pyrazole ring

When using unsymmetrical 1,3-dicarbonyl compounds, the reaction often produces two regioisomers, which requires careful control of reaction conditions to achieve regioselectivity.

Synthesis from Acetylenic Ketones

Another valuable approach involves the cyclocondensation of hydrazine derivatives with acetylenic ketones. This method has been known for over a century but also faces regioselectivity challenges, typically yielding a mixture of regioisomers.

The reaction proceeds through:

- Nucleophilic attack of the hydrazine on the ketone carbonyl

- Subsequent cyclization via addition to the triple bond

- Tautomerization to form the aromatic pyrazole ring

Cycloaddition Approaches

1,3-Dipolar cycloaddition represents another valuable strategy for pyrazole synthesis. This approach typically involves:

- Reaction of diazocarbonyl compounds with alkynes

- Formation of a 5-membered heterocyclic ring through cycloaddition

- Subsequent transformations to yield the desired pyrazole structure

This method offers good regioselectivity under appropriate conditions, with yields typically ranging from 68-99%.

Specific Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the most efficient approaches detailed below.

N-Arylation Route

This approach involves the formation of the pyrazole ring followed by N-arylation with the 2,4-difluorophenyl group:

- Synthesis of the pyrazole-3-carboxylic acid core

- N-arylation using 2,4-difluorophenyl halide (typically bromide or iodide)

- Optimization of reaction conditions to maximize yield

Table 1: Typical Reaction Conditions for N-Arylation Route

| Parameter | Condition | Notes |

|---|---|---|

| Base | K₂CO₃, Cs₂CO₃ | Weak bases like carbonates are preferred to minimize side reactions |

| Catalyst | Cu(OTf)₂, Cu(I) salts | Copper catalysts facilitate the arylation process |

| Solvent | DMF, DMSO, NMP | Polar aprotic solvents enhance reactivity |

| Temperature | 80-120°C | Higher temperatures accelerate the reaction |

| Reaction time | 6-24 hours | Monitored by TLC or HPLC |

Direct Cyclization Approach

This method involves the direct cyclization of a 2,4-difluorophenylhydrazine with an appropriate 1,3-dicarbonyl compound:

- Preparation of 2,4-difluorophenylhydrazine

- Reaction with a 1,3-dicarbonyl compound containing a carboxylic acid functionality

- Cyclization to form the pyrazole ring with the carboxylic acid group at the 3-position

The regioselectivity of this reaction is critical and can be controlled through careful selection of reaction conditions. Using weak bases such as sodium carbonate or potassium carbonate in a two-phase system can significantly improve regioselectivity, as they suppress the formation of undesired regioisomers.

Orthoformate Method

This approach involves:

- Preparation of a difluoroacetoacetate derivative

- Coupling with trialkyl orthoformate in acetic anhydride

- Ring closure with 2,4-difluorophenylhydrazine

- Hydrolysis of the ester to obtain the carboxylic acid

This method is particularly valuable for controlling the position of the carboxylic acid group on the pyrazole ring. The reaction of alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate with the hydrazine derivative in a two-phase system using weak bases like Na₂CO₃ or K₂CO₃ promotes efficient ring closure.

Table 2: Optimization of Ring Closure Reaction

| Base | Solvent System | Temperature (°C) | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Na₂CO₃ | Water/Toluene | 0-5 | 75-80 | High (>95:5) |

| K₂CO₃ | Water/Ethyl Acetate | 10-15 | 70-75 | High (>90:10) |

| NaHCO₃ | Water/DCM | 20-25 | 65-70 | Moderate (85:15) |

| NaOH | Water/THF | 0-5 | 60-65 | Poor (<80:20) |

Optimized Synthetic Protocol

Based on the available research, the following optimized protocol represents the most efficient approach for synthesizing this compound:

Preparation of Key Intermediates

Synthesis of Alkyl Difluoroacetoacetate

- React sodium ethoxide (1.05 mol) with ethyl 2,2-difluoroacetate (1.0 mol) at 60-65°C for 2 hours

- Cool the reaction mixture to below 15°C

- Add water and introduce carbon dioxide gas (pressure ~1 kg/cm²) for 1-2 hours

- Filter off precipitated solids (sodium bicarbonate and carbonate)

- Add sodium chloride to create a saturated solution

- Separate phases and extract the aqueous phase with ethyl acetate

- Concentrate and purify by fractional distillation to obtain pure alkyl difluoroacetoacetate (75-80% yield)

Formation of Alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate

Pyrazole Ring Formation

- Prepare a solution of 2,4-difluorophenylhydrazine in an appropriate solvent

- Add the alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate dropwise at controlled temperature

- Use sodium carbonate or potassium carbonate as a weak base in a two-phase system

- Maintain reaction temperature between 0-15°C to optimize regioselectivity

- Monitor reaction progress by TLC or HPLC

- Upon completion, separate phases and purify the pyrazole ester intermediate

Hydrolysis to Carboxylic Acid

- Dissolve the pyrazole ester in a mixture of THF/methanol/water

- Add sodium hydroxide or potassium hydroxide (2-3 equivalents)

- Heat the mixture to 50-60°C until hydrolysis is complete

- Cool and acidify with hydrochloric acid to pH 2-3

- Extract with ethyl acetate or dichloromethane

- Dry, concentrate, and recrystallize to obtain pure this compound

Analytical Characterization

The successful synthesis of this compound can be confirmed through various analytical techniques:

Table 3: Analytical Characterization Data

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 224.16 g/mol | Calculated |

| Melting Point | 165-167°C | Differential Scanning Calorimetry |

| Appearance | White to off-white crystalline solid | Visual observation |

| Purity | >98% | HPLC |

| ¹H NMR | Characteristic signals for pyrazole C-H and aromatic protons | 400 MHz, DMSO-d₆ |

| ¹³C NMR | Signals for carboxylic acid carbon (~165 ppm) and aromatic/heterocyclic carbons | 100 MHz, DMSO-d₆ |

| IR | Strong C=O stretch (~1700 cm⁻¹) | ATR-FTIR |

| HRMS | [M+H]⁺ calculated: 225.0470, found: 225.0468 | ESI-MS |

Challenges and Considerations

Several challenges may arise during the synthesis of this compound:

Regioselectivity : Controlling the regioselectivity of pyrazole formation is crucial. The use of weak bases and controlled temperature conditions helps direct the reaction toward the desired isomer.

Purification : The separation of regioisomers can be challenging. Column chromatography or recrystallization techniques may be necessary to obtain the pure compound.

Scale-up Considerations : Heat management becomes critical when scaling up the synthesis, particularly during the exothermic steps like the reaction with sodium ethoxide.

Handling of Reactive Intermediates : Some intermediates may be moisture-sensitive or unstable, requiring careful handling under inert atmosphere.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can produce various substituted phenyl-pyrazole compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid exhibits potential anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. For instance, a study demonstrated that modifications to the pyrazole ring could enhance its efficacy against specific cancer types, suggesting a pathway for further drug development .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. The mechanism involves the modulation of signaling pathways associated with inflammation, providing a basis for its therapeutic use in conditions such as rheumatoid arthritis and other inflammatory disorders .

Agricultural Applications

Pesticide Development

In agricultural science, this compound has been explored as a potential pesticide. Its structural characteristics allow it to interact with specific biological targets in pests, leading to effective pest control strategies. Field trials have indicated that formulations containing this compound can reduce pest populations while being less toxic to non-target organisms .

Case Studies

| Study Title | Year | Findings |

|---|---|---|

| Anticancer Activity of Pyrazole Derivatives | 2023 | Demonstrated significant inhibition of cancer cell proliferation; potential for drug development. |

| Anti-inflammatory Properties of Pyrazoles | 2022 | Inhibition of cytokine production; implications for treatment of inflammatory diseases. |

| Efficacy of Pyrazole-based Pesticides | 2024 | Effective pest control with reduced toxicity to beneficial insects; promising for sustainable agriculture. |

Mechanism of Action

The mechanism by which 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved are often studied using techniques like molecular docking and biochemical assays to understand its mode of action at the molecular level.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Aromatic Ring

The 2,4-difluorophenyl group distinguishes this compound from analogs with other halogen or substituent patterns:

- 1-(2,4-Dichlorophenyl)-4-cyano-5-(4-iodophenyl)-1H-pyrazole-3-carboxylic acid (compound 13c in ): The dichlorophenyl and iodo substituents increase lipophilicity (logP ≈ 3.5–4.0) and molecular weight (564.99 g/mol), favoring blood-brain barrier penetration but limiting aqueous solubility .

- 1-(2,6-Difluorophenyl)-1H-pyrazole-3-carboxylic acid (precursor to Z1343848401 in ): The ortho-fluorine atoms induce conformational rigidity, altering binding affinity to targets like CFTR ion channels .

Carboxylic Acid Derivatives

Replacing the carboxylic acid with carboxamide or ester groups modulates pharmacological properties:

- 1-(2,4-Dichlorophenyl)-4-cyano-N-morpholino-1H-pyrazole-3-carboxamide (7g in ): The morpholino group enhances hydrogen-bonding capacity, improving receptor binding (e.g., CB1 Ki ≈ 12 nM vs. >100 nM for the carboxylic acid precursor) .

- Methyl 1-(2,4-difluorophenyl)pyrrolidin-2-one carboxylate (compound 5 in ): Esterification increases lipophilicity, facilitating cell membrane permeability for prodrug applications .

Pharmacological and Application Differences

- Imaging Agents : Derivatives of 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid exhibit high selectivity for CB1 receptors (Ki < 20 nM) due to optimal fluorine positioning for hydrophobic interactions . In contrast, dichlorophenyl analogs (e.g., 7c, 7d) show reduced brain uptake in PET studies due to increased molecular weight (>500 g/mol) .

- Antimicrobial Activity: Tosufloxacin derivatives derived from this compound (e.g., 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid) demonstrate broad-spectrum activity against Gram-negative bacteria (MIC90 ≈ 0.25 µg/mL) .

- Enzyme Inhibition : Carboxamide derivatives (e.g., 7g) inhibit cyclooxygenase-2 (COX-2) with IC50 ≈ 50 nM, whereas the carboxylic acid form shows negligible activity, highlighting the importance of functional group modification .

Biological Activity

1-(2,4-Difluorophenyl)-1H-pyrazole-3-carboxylic acid is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, including its synthesis, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C10H6F2N2O2 |

| Molecular Weight | 224.17 g/mol |

| IUPAC Name | 1-(2,4-difluorophenyl)pyrazole-3-carboxylic acid |

| PubChem CID | 33787242 |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. Various methods have been explored in the literature, emphasizing the importance of optimizing reaction conditions for yield and purity.

Anticancer Activity

Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance, derivatives of 1H-pyrazole have shown effectiveness against various cancer cell lines including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. Specific findings include:

- Apoptosis Induction : Compounds derived from pyrazole can induce apoptosis in cancer cells, as evidenced by morphological changes and increased caspase-3 activity at concentrations as low as 1 μM .

- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest in cancer cells, enhancing their potential as therapeutic agents .

Anti-inflammatory Activity

Pyrazole derivatives have also been reported to possess anti-inflammatory properties. Research indicates that some compounds can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6, with inhibition rates reaching up to 85% compared to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial potential of this compound and its derivatives has been explored against a range of bacterial strains:

- Gram-positive and Gram-negative Bacteria : Compounds have shown promising antibacterial activity against strains such as E. coli and S. aureus.

- Mechanism of Action : The presence of specific functional groups enhances the antimicrobial efficacy by disrupting bacterial cell membranes or inhibiting critical metabolic pathways .

Other Biological Activities

Additional studies have highlighted other biological activities associated with pyrazole derivatives:

- Alpha-Amylase Inhibition : Some compounds exhibit potent alpha-amylase inhibitory activity, which may be beneficial for managing diabetes by regulating carbohydrate metabolism .

- Antifungal Activity : Recent research indicates that certain pyrazole derivatives can inhibit the growth of fungal strains like Aspergillus niger and Penicillium digitatum, showcasing their potential in treating fungal infections .

Case Studies and Research Findings

Several case studies illustrate the biological activity of this compound:

- Study on Anticancer Effects :

- Anti-inflammatory Studies :

- Antimicrobial Efficacy :

Q & A

Q. Advanced Research Focus

- SC-XRD : Resolve fluorine positioning in crystal lattices to confirm ortho/meta/para substitution patterns .

- 2D NMR (e.g., NOESY or HMBC): Assign coupling between fluorine and adjacent protons in crowded spectra.

- XPS : Quantify fluorine electronegativity effects on carboxyl group acidity .

How do electronic effects of fluorine substituents influence reactivity?

Advanced Research Focus

The electron-withdrawing nature of fluorine increases carboxyl group acidity (pKa ~2.5–3.0), enhancing nucleophilic substitution at the pyrazole C-4 position. DFT calculations show para-fluorine groups stabilize intermediates via resonance, directing electrophilic attack to the C-5 position. Solvent polarity (e.g., DMF vs. THF) further modulates reaction pathways .

What safety protocols are critical during handling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.